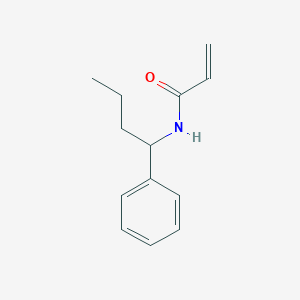

N-(1-phenylbutyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(1-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-8-12(14-13(15)4-2)11-9-6-5-7-10-11/h4-7,9-10,12H,2-3,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVWDPBMAQVSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-phenylbutyl)prop-2-enamide can be synthesized through a multi-component reaction involving the coupling of 1-phenylbutylamine, paraformaldehyde, and acrylic acid. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various agents to improve yield and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylbutyl)prop-2-enamide can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce the double bond in the alkene group to form a saturated amide.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for alkylation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-phenylbutyl)prop-2-enoic acid, while reduction may yield N-(1-phenylbutyl)prop-2-enamine.

Scientific Research Applications

N-(1-phenylbutyl)prop-2-enamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which N-(1-phenylbutyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Insights :

- Bulky substituents like 1-phenylbutyl may enhance membrane permeability due to higher lipophilicity, though this could compromise metabolic stability.

Aromatic Ring Modifications

Substituents on phenyl rings modulate electronic effects and biological activity:

Insights :

- Electron-donating groups (e.g., hydroxyl, methoxy) enhance anti-inflammatory activity, as seen in compound 2’s superior IC₅₀ compared to quercetin (17.21 μM) .

- Ortho- and para-substitutions on phenyl rings may optimize steric and electronic interactions with inflammatory targets like nitric oxide synthase.

Functional Group Additions

Additional functional groups can introduce novel mechanisms of action:

Biological Activity

N-(1-phenylbutyl)prop-2-enamide, a compound within the acrylamide class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHN

- Molecular Weight : 201.29 g/mol

- Structural Representation :

The compound's unique structure allows for various interactions with biological targets, influencing its activity.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate the activity of certain proteins involved in cellular signaling pathways, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in inflammatory responses and cancer progression.

- Receptor Modulation : It may act on receptors associated with pain and inflammation, potentially providing therapeutic benefits in these areas.

Case Studies

-

Anticancer Activity :

A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound induced apoptosis in various cancer cells through the modulation of apoptotic pathways. The study reported an IC value of approximately 25 µM for significant anticancer effects. -

Anti-inflammatory Effects :

In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in human monocytes. This suggests its potential use as an anti-inflammatory agent. -

Neuroprotective Properties :

Research has also highlighted the neuroprotective effects of this compound against glutamate-induced cytotoxicity in neuronal cells, indicating its potential application in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Phenylprop-2-enamide | Simpler structure | Moderate analgesic properties |

| 3-Methyl-N-phenylbut-2-enamide | Similar framework | Anticancer activity |

| N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide | Difluorinated variant | Enhanced enzyme inhibition |

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with moderate bioavailability. Toxicological assessments indicate low cytotoxicity in human cell lines at therapeutic concentrations.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- In vivo studies to confirm efficacy and safety profiles.

- Mechanistic studies to identify specific molecular targets.

- Formulation development for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended protocols for preparing stock solutions of N-(1-phenylbutyl)prop-2-enamide derivatives to ensure stability and reproducibility in biological assays?

- Methodological Answer : For derivatives like Degrasyn (a structural analog), prepare stock solutions in DMSO at 10 mM concentration. Dissolve 5 mg in 1.3 mL DMSO (or 3.84 mg/mL) to account for molecular weight (384.27 g/mol). Solubility data indicate poor aqueous solubility (<1 mg/mL in water) but good solubility in DMSO (77 mg/mL). Aliquot and store at -20°C to avoid freeze-thaw degradation. Validate stability using HPLC or LC-MS over time .

Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group analysis and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. For example, natural product analogs like Moupinamide were characterized using LC-MS to confirm molecular ions and fragmentation patterns. High-resolution mass spectrometry (HRMS) can resolve exact masses for empirical formula validation .

Q. What safety precautions are necessary when handling this compound derivatives in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solution preparation to avoid inhalation (H333 hazard). Avoid skin contact (H313 hazard) and dispose of waste via certified biohazard facilities. Derivatives like N-(2,2-dimethoxyethyl)prop-2-enamide require inert atmosphere storage (4°C) due to light sensitivity .

Advanced Research Questions

Q. How does the presence of substituents like bromine or cyano groups on the enamide scaffold influence biological activity, as observed in Degrasyn (WP1130)?

- Methodological Answer : Structural modifications in Degrasyn (e.g., 6-bromopyridinyl and cyano groups) enhance its potency as a Bcr-Abl inhibitor. Use comparative structure-activity relationship (SAR) studies: synthesize analogs with/without substituents and test inhibitory effects in leukemia cell lines (e.g., K562). Measure IC50 values via ATP-competitive kinase assays and correlate with molecular docking simulations .

Q. What strategies are effective in optimizing the synthesis of this compound analogs to improve yield and purity?

- Methodological Answer : Employ Schlenk-line techniques for moisture-sensitive reactions. For example, N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide synthesis used palladium-catalyzed cross-coupling for aryl group introduction. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via flash chromatography (silica gel, gradient elution). Final purity ≥98% can be achieved using recrystallization in ethanol .

Q. How can researchers address discrepancies in reported IC50 values for this compound derivatives across different cellular models?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). For Degrasyn, IC50 variations in Bcr-Abl⁺ vs. Bcr-Abl⁻ cells may reflect target specificity. Validate compound activity using orthogonal assays (e.g., Western blot for target protein degradation). Include positive controls (e.g., imatinib) and verify compound stability under assay conditions .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound-based inhibitors?

- Methodological Answer : Use Caco-2 cell monolayers for intestinal permeability studies and liver microsomes for metabolic stability. For in vivo profiling, administer derivatives (e.g., 10 mg/kg IV/PO) to rodents and collect plasma for LC-MS/MS analysis. Degrasyn showed moderate oral bioavailability in murine leukemia models; adjust formulations (e.g., PEG-based) to enhance solubility and half-life .

Q. How can metabolomic approaches identify off-target effects of this compound derivatives in complex biological systems?

- Methodological Answer : Apply untargeted metabolomics using high-resolution LC-MS to profile cellular metabolites post-treatment. For example, Brachypodium distachyon studies identified pathway disruptions via flavonoid and lignin biosynthesis changes. Use pathway enrichment analysis (e.g., KEGG) and validate findings with targeted assays (e.g., qPCR for enzyme expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.